![molecular formula C18H19BrClNO2 B13707784 tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate: is an organic compound that features a tert-butyl ester group, a bromophenyl group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate typically involves the following steps:
Formation of the Amino Intermediate: The starting material, 2-bromoaniline, undergoes a reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 3-[(2-bromophenyl)amino]-4-chlorobenzamide.
Esterification: The intermediate is then esterified with tert-butyl bromoacetate in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The aromatic rings can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Yields 2-[3-[(2-bromophenyl)amino]-4-chlorophenyl]acetic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on biological systems and pathways.
Industry:
Material Science:
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Mécanisme D'action
The mechanism by which tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The bromophenyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various effects.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(3-bromophenyl)acetate: Similar structure but lacks the amino and chlorophenyl groups.
tert-Butyl bromoacetate: Contains the tert-butyl ester and bromine but lacks the aromatic rings.
tert-Butyl 3-bromopropylcarbamate: Similar in having a tert-butyl ester and bromine but with a different functional group arrangement.
Uniqueness:
- The presence of both bromophenyl and chlorophenyl groups in tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate provides unique chemical reactivity and potential biological activity compared to its simpler analogs.
- The combination of these functional groups allows for a wider range of chemical transformations and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C18H19BrClNO2 |
|---|---|
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
tert-butyl 2-[3-(2-bromoanilino)-4-chlorophenyl]acetate |
InChI |
InChI=1S/C18H19BrClNO2/c1-18(2,3)23-17(22)11-12-8-9-14(20)16(10-12)21-15-7-5-4-6-13(15)19/h4-10,21H,11H2,1-3H3 |
Clé InChI |
WHLNIBZPQWKNCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)Cl)NC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![1,2-Ethanediamine,N1-[[4-[2-(trimethoxysilyl)ethyl]phenyl]methyl]-](/img/structure/B13707722.png)
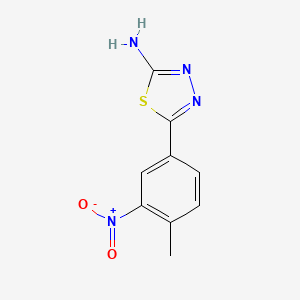
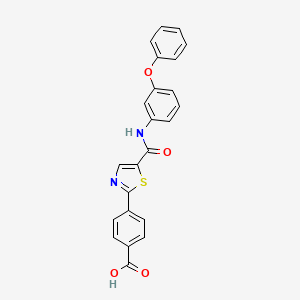
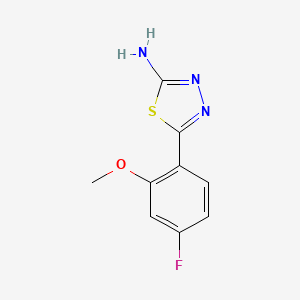

![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)


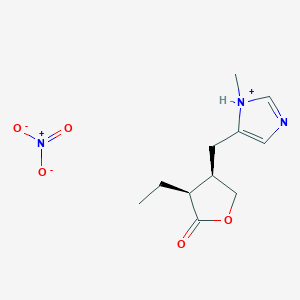
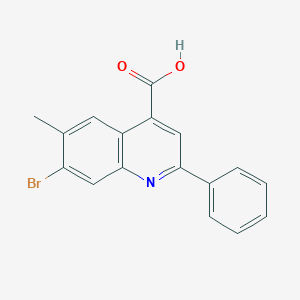

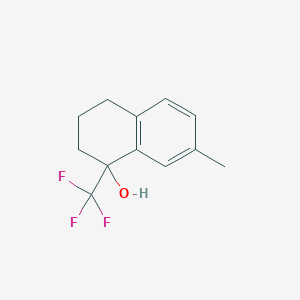
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
